molecular formula C13H18N4O4S B2682011 7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 333769-04-3

7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2682011
CAS No.: 333769-04-3
M. Wt: 326.37
InChI Key: MWOZDICIDRPJHV-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a methoxyethyl group, a methyl group, and a thio-substituted oxobutanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 7-methylxanthine, and introduce the methoxyethyl group through an alkylation reaction. The thio-substituted oxobutanone moiety can be introduced via a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thio-substituted oxobutanone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the thio-substituted oxobutanone moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel purine derivatives with potential biological activity.

Biology: In biological research, it serves as a probe to study enzyme interactions, particularly those involving purine metabolism.

Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.

Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes involved in purine metabolism. It can inhibit or modulate the activity of these enzymes, leading to alterations in nucleotide synthesis and cellular processes. The compound may also interact with DNA or RNA, affecting their stability and function.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant effects.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.

Uniqueness: 7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to certain enzymes or receptors, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-7(18)8(2)22-13-14-10-9(17(13)5-6-21-4)11(19)15-12(20)16(10)3/h8H,5-6H2,1-4H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOZDICIDRPJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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